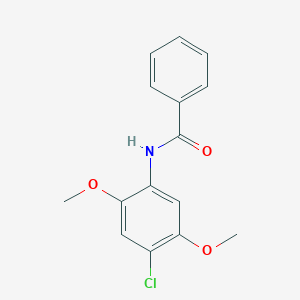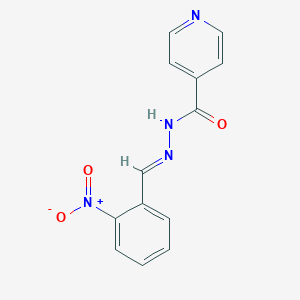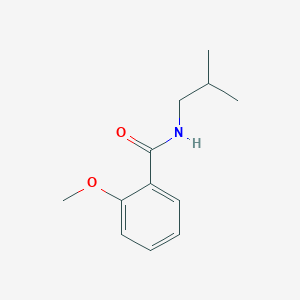![molecular formula C20H19N3O2 B274126 N'-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B274126.png)
N'-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide, commonly known as DMAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAN is a hydrazone derivative of 2-naphthol and has been used as a fluorescent probe for the detection of metal ions, as well as a chelating agent for the removal of heavy metals from wastewater. In
Mécanisme D'action
The mechanism of action of DMAN as a fluorescent probe for metal ions is based on the chelation-enhanced fluorescence (CHEF) effect. The CHEF effect arises from the formation of a complex between DMAN and the metal ion, which results in a significant increase in fluorescence intensity. The mechanism of action of DMAN as a chelating agent for heavy metals is based on the formation of stable complexes between DMAN and the metal ions, which can be easily removed from the wastewater.
Biochemical and Physiological Effects:
DMAN has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity towards human cells, making it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
DMAN has several advantages for lab experiments, including its high sensitivity and selectivity towards metal ions, its easy synthesis, and its low toxicity. However, DMAN has some limitations, including its poor solubility in aqueous solutions and its susceptibility to photobleaching.
Orientations Futures
There are several future directions for the research on DMAN. One potential direction is the development of new fluorescent probes based on the structure of DMAN for the detection of other metal ions. Another direction is the modification of the DMAN structure to improve its solubility and stability in aqueous solutions. Additionally, the use of DMAN as a chelating agent for the removal of other heavy metals from wastewater could be explored. Finally, the potential biomedical applications of DMAN, such as its use as a diagnostic tool or a therapeutic agent, could be investigated.
Méthodes De Synthèse
DMAN can be synthesized by the condensation of 4-dimethylaminobenzaldehyde with 3-hydroxy-2-naphthohydrazide in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product by sodium borohydride. The purity of the synthesized DMAN can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
DMAN has been widely used in scientific research as a fluorescent probe for the detection of metal ions, particularly copper(II) ions. DMAN forms a complex with copper(II) ions, resulting in a significant increase in fluorescence intensity. This property has been utilized in the development of sensitive and selective methods for the detection of copper(II) ions in biological and environmental samples. DMAN has also been used as a chelating agent for the removal of heavy metals from wastewater. The chelation of heavy metals by DMAN results in the formation of stable complexes that can be easily removed from the wastewater.
Propriétés
Formule moléculaire |
C20H19N3O2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-23(2)17-9-7-14(8-10-17)13-21-22-20(25)18-11-15-5-3-4-6-16(15)12-19(18)24/h3-13,24H,1-2H3,(H,22,25)/b21-13+ |
Clé InChI |
CWELFBBQAQXHSX-FYJGNVAPSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O |
SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)



![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)